molecular formula C34H22ClN8Na3O10S4 B12762184 Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate CAS No. 85650-61-9

Trisodium 5-((4-chloro-6-((4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-tolyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12762184
CAS No.: 85650-61-9
M. Wt: 935.3 g/mol
InChI Key: SHZOIXHRIIIBKW-UHFFFAOYSA-K
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Description

EINECS 288-070-0, also known as 2,4,6-trimethylphenol, is a chemical compound that belongs to the class of phenols. It is characterized by the presence of three methyl groups attached to a benzene ring, specifically at the 2, 4, and 6 positions. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using continuous flow reactors. The process involves the catalytic alkylation of phenol with methanol, followed by purification steps to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form methylated cyclohexanols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Methylated cyclohexanols

    Substitution: Nitro, sulfo, and halogenated derivatives

Scientific Research Applications

2,4,6-trimethylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of resins, plastics, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    2,4-dimethylphenol: Similar structure but with only two methyl groups.

    2,6-dimethylphenol: Similar structure with methyl groups at the 2 and 6 positions.

Uniqueness

2,4,6-trimethylphenol is unique due to the presence of three methyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature enhances its stability and makes it more resistant to oxidation compared to its analogs with fewer methyl groups.

Properties

CAS No.

85650-61-9

Molecular Formula

C34H22ClN8Na3O10S4

Molecular Weight

935.3 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methylphenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H25ClN8O10S4.3Na/c1-16-3-8-21(9-4-16)42-43-27-25(56(48,49)50)14-19-13-22(55(45,46)47)15-24(26(19)28(27)44)38-34-40-32(35)39-33(41-34)36-20-10-6-18(7-11-20)31-37-23-12-5-17(2)30(29(23)54-31)57(51,52)53;;;/h3-15,44H,1-2H3,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,36,38,39,40,41);;;/q;3*+1/p-3

InChI Key

SHZOIXHRIIIBKW-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)C6=NC7=C(S6)C(=C(C=C7)C)S(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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